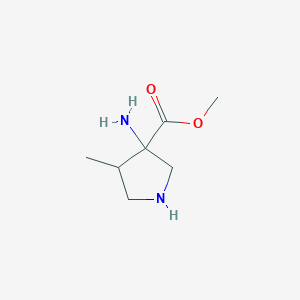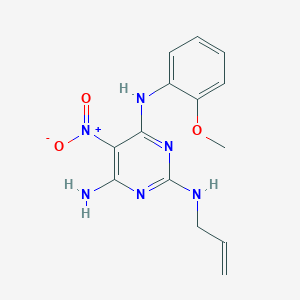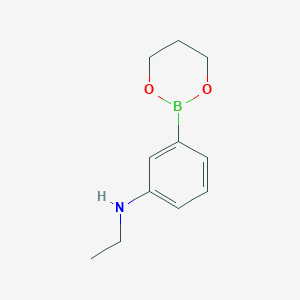
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine is an organic compound that features a boron-containing heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine typically involves the reaction of N-ethylbenzenamine with a boronic acid derivative. One common method is the condensation reaction between N-ethylbenzenamine and 1,3-propanediol in the presence of a boron source, such as boric acid or boron trifluoride . The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: This compound can be used in the development of boron-based drugs and enzyme inhibitors.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols and other nucleophiles, which can inhibit enzyme activity or alter cellular processes. The compound’s boron-containing ring structure allows it to participate in unique chemical reactions that are not possible with other elements.
Comparison with Similar Compounds
Similar Compounds
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile: This compound has a similar boron-containing ring but with a nitrile group instead of an amine.
4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide: This compound features a methylbenzamide group instead of an ethylbenzenamine group.
Uniqueness
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine is unique due to its specific combination of a boron-containing ring and an ethylbenzenamine group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
267660-72-0 |
|---|---|
Molecular Formula |
C11H16BNO2 |
Molecular Weight |
205.06 g/mol |
IUPAC Name |
3-(1,3,2-dioxaborinan-2-yl)-N-ethylaniline |
InChI |
InChI=1S/C11H16BNO2/c1-2-13-11-6-3-5-10(9-11)12-14-7-4-8-15-12/h3,5-6,9,13H,2,4,7-8H2,1H3 |
InChI Key |
ZZRHFOWUGZEBGC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC=C2)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


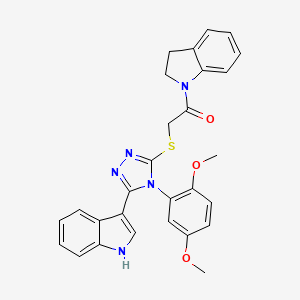
![N-[4-(Difluoromethyl)phenyl]acetamide](/img/structure/B14140904.png)

![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)

![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
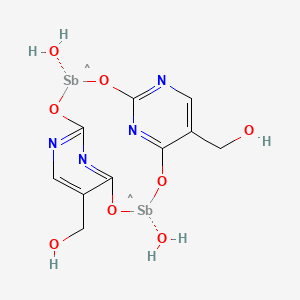
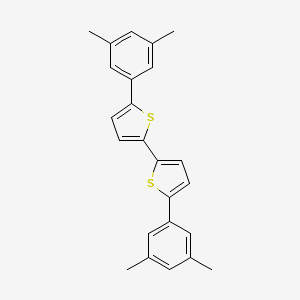
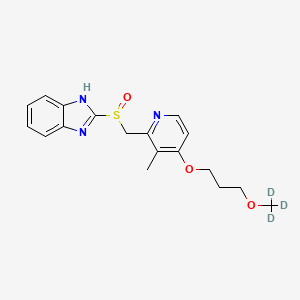
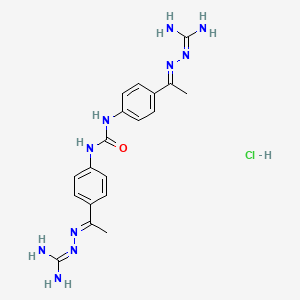

![N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14140964.png)
